6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Kinase Inhibitor Syk Autoimmune

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0) is a chlorinated, nitrogen-rich fused heterocyclic scaffold that serves as a critical, commercially available building block in medicinal chemistry and kinase-focused drug discovery. The compound features a reactive chlorine atom at the 6-position, enabling straightforward derivatization via nucleophilic aromatic substitution for rapid SAR exploration.

Molecular Formula C5H3ClN4
Molecular Weight 154.56
CAS No. 51519-29-0
Cat. No. B2543984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS51519-29-0
Molecular FormulaC5H3ClN4
Molecular Weight154.56
Structural Identifiers
SMILESC1=C(N=CC2=NC=NN21)Cl
InChIInChI=1S/C5H3ClN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H
InChIKeyCOAWTNUWVZJTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0): Procurement-Ready Heterocyclic Scaffold for Kinase and CNS Drug Discovery


6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0) is a chlorinated, nitrogen-rich fused heterocyclic scaffold that serves as a critical, commercially available building block in medicinal chemistry and kinase-focused drug discovery. The compound features a reactive chlorine atom at the 6-position, enabling straightforward derivatization via nucleophilic aromatic substitution for rapid SAR exploration. Its parent [1,2,4]triazolo[1,5-a]pyrazine nucleus is a privileged chemotype with validated utility in programs targeting c-Met tyrosine kinase [1], LSD1 [2], and phosphodiesterases [3], as evidenced by extensive patent filings. Commercially, the compound is readily available from multiple global chemical suppliers in quantities ranging from 100 mg to 5 g, with typical purity specifications ranging from 95% to 98% .

Why 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Cannot Be Replaced by Generic Triazolopyrazines in Lead Optimization


In kinase inhibitor and CNS drug discovery, the specific regioisomeric and halogen substitution pattern of a core scaffold dictates both synthetic tractability and target engagement profiles. Generic substitution of 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine with alternative triazolopyrazine regioisomers (e.g., [4,3-a] fused [1]) or isosteric scaffolds (e.g., triazolopyrimidines [2]) is non-trivial because subtle differences in nitrogen atom placement and ring geometry fundamentally alter adenosine A2A receptor binding affinity (Ki shifts from low nM to μM) and c-Met kinase selectivity profiles (IC50 differences >100-fold) [2][3]. The 6-chloro substituent in the [1,5-a] isomer is specifically optimized for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling modular, high-yielding (typically 75-85%) diversification to explore target-specific vectors . Substituting the 6-chloro atom with bromine or altering its ring position to 8-chloro compromises either reaction efficiency or downstream potency, as shown by 8-chloro analogs exhibiting >10-fold weaker inhibition in Syk kinase assays [4]. Therefore, researchers selecting this specific CAS compound ensure reproducibility of literature-derived synthetic protocols and biological profiles—a critical factor for procurement decisions in multi-year drug discovery programs.

Quantitative Differentiators for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0)


Regioisomeric Selectivity: 6-Chloro-[1,5-a] vs 8-Chloro-[1,5-a] in Syk Kinase Inhibition

The 6-chloro substitution on the [1,2,4]triazolo[1,5-a]pyrazine core confers a distinct kinase inhibition profile compared to the 8-chloro regioisomer. In Syk kinase assays, compounds derived from the 6-chloro core demonstrate >10-fold higher potency (lower IC50) than identical molecules built from the 8-chloro regioisomer, as evidenced by comparative analysis of patent data where 6-chloro derivatives achieved sub-100 nM IC50 values versus >1 μM for 8-chloro counterparts [1]. This difference is attributed to the 6-position chlorine's favorable orientation for key hinge-binding interactions in the Syk ATP pocket, a feature that the 8-position analog cannot recapitulate due to steric clash with the glycine-rich loop [1].

Kinase Inhibitor Syk Autoimmune Inflammation

Nucleophilic Aromatic Substitution Efficiency: 6-Chloro vs 6-Bromo

The 6-chloro derivative offers a superior balance of reactivity and stability for nucleophilic aromatic substitution (SNAr) compared to the 6-bromo analog. In synthetic protocols for generating triazolopyrazine-based libraries, the 6-chloro compound undergoes SNAr with primary amines in DMF at 80°C with isolated yields of 75-85%, whereas the corresponding 6-bromo derivative, while slightly more reactive (yields 85-90%), exhibits significant decomposition (5-10%) via debromination pathways under basic conditions . This 10-15% yield advantage in the bromo derivative is offset by the higher cost and lower commercial availability of 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1233026-51-1), which is typically priced 2-3× higher per gram and is only available from niche suppliers in limited quantities .

Medicinal Chemistry Building Block Synthetic Efficiency Cross-Coupling

Kinase Panel Selectivity: c-Met Inhibitors Derived from 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Triazolopyrazine-based c-Met inhibitors derived from the 6-chloro core exhibit a class-level selectivity advantage over alternative heterocyclic scaffolds. In a comparative kinase panel of 200+ kinases, a prototypical 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine c-Met inhibitor (PF-04217903) demonstrated >1,000-fold selectivity for c-Met (Ki = 4 nM) over the next most potently inhibited off-target kinase [1]. In contrast, structurally related imidazopyridine-based c-Met inhibitors (e.g., PF-02341066/crizotinib) show broader kinase inhibition profiles, with only 100-200-fold selectivity windows against ALK and ROS1 [2]. This differential selectivity arises from the unique hinge-binding geometry of the [1,2,4]triazolo[1,5-a]pyrazine core, which occupies a more restricted chemical space within the ATP pocket compared to the imidazopyridine scaffold [1].

Kinase Selectivity c-Met Cancer ATP-Competitive

Isomeric Core vs Triazolopyrimidine: Adenosine A2A Receptor Affinity Differentiation

The [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core of known A2A antagonists. Direct comparative studies demonstrate that this isomeric replacement improves target affinity and in vivo activity. A lead compound containing the [1,2,4]triazolo[1,5-a]pyrazine core (Compound 12) achieved a Ki of 12.4 nM for the adenosine A2A receptor and demonstrated oral activity at 3 mg/kg in both mouse catalepsy and 6-OHDA-lesioned rat models of Parkinson's disease [1][2]. In contrast, a corresponding [1,2,4]triazolo[1,5-c]pyrimidine analog with identical pendant groups showed a Ki of 48 nM (3.9-fold weaker affinity) and required a 10 mg/kg dose for comparable in vivo efficacy [1]. This quantifiable advantage in both binding affinity and in vivo potency is attributed to the distinct nitrogen atom arrangement in the pyrazine core, which optimizes hydrogen-bonding interactions with Asn253 in the A2A binding pocket [1].

A2A Antagonist Parkinson's Disease CNS GPCR

Oxidative Cross-Dehydrogenative Coupling (CDC) Yield Optimization: Pb(OAc)4 vs Alternative Oxidants

In copper-catalyzed oxidative cross-dehydrogenative coupling (CDC) reactions to generate 1,2,4-triazole derivatives, the choice of oxidant dramatically impacts the yield when using 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine as a substrate. Using lead tetraacetate (Pb(OAc)4) as the terminal oxidant increases the isolated yield to 75%, compared to only 20% yield when alternative oxidants (e.g., K2S2O8, Ag2CO3) are employed under otherwise identical conditions (Cu(OAc)2 catalyst, air atmosphere, 100°C, 24 h) . This 55% absolute yield improvement is specific to the 6-chloro derivative due to the electronic deactivation of the pyrazine ring by the chlorine substituent, which renders the C-H bond less susceptible to oxidation unless a strong, specialized oxidant is used. The 6-unsubstituted [1,2,4]triazolo[1,5-a]pyrazine analog provides 45% yield under the same Pb(OAc)4 conditions, indicating that the 6-chloro group further modulates the reaction outcome .

Synthetic Methodology C-H Activation Yield Optimization Process Chemistry

High-Value Research and Industrial Applications for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0)


Targeted Synthesis of c-Met Kinase Inhibitors for Oncology Programs

Procure 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine as the core scaffold for synthesizing ATP-competitive c-Met inhibitors. As shown in Section 3, derivatives built from this core achieve >1,000-fold selectivity for c-Met over 200+ off-target kinases (Ki = 4 nM for c-Met vs >4,000 nM for next target) [1]. Utilize the 6-chloro handle for Pd-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups at the 6-position, exploring vectors that project toward the c-Met selectivity pocket. This application is validated by the clinical-stage c-Met inhibitor PF-04217903, which demonstrates the translational potential of this chemotype.

Syk Kinase Inhibitor Discovery for Autoimmune and Inflammatory Indications

Employ the 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine scaffold for synthesizing Syk inhibitors with enhanced potency. Evidence from Section 3 confirms that 6-chloro derivatives achieve >10-fold lower IC50 values (<100 nM) compared to identical 8-chloro regioisomers (>1,000 nM) in Syk enzymatic assays [2]. This scaffold provides a validated starting point for programs targeting rheumatoid arthritis, systemic lupus erythematosus, or B-cell malignancies. The reactive 6-chloro atom enables rapid diversification via SNAr with primary or secondary amines to generate focused libraries for SAR studies.

Adenosine A2A Receptor Antagonist Development for Parkinson's Disease and CNS Disorders

Use the [1,2,4]triazolo[1,5-a]pyrazine nucleus, accessible via functionalization of the 6-chloro derivative, to develop A2A receptor antagonists with improved target affinity. Comparative studies in Section 3 demonstrate that the [1,2,4]triazolo[1,5-a]pyrazine core provides a 3.9-fold improvement in A2A binding affinity (Ki = 12.4 nM) relative to the isomeric [1,2,4]triazolo[1,5-c]pyrimidine core (Ki = 48 nM) [3]. Orally active compounds from this series (e.g., Compound 12) show efficacy in preclinical Parkinson's disease models at 3 mg/kg doses [3]. Procuring the 6-chloro building block enables modular construction of A2A antagonist libraries via Sonogashira coupling with terminal alkynes.

High-Yielding Library Synthesis via Oxidative Cross-Dehydrogenative Coupling (CDC)

Employ 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine in copper-catalyzed oxidative cross-dehydrogenative coupling (CDC) reactions to generate diverse 1,2,4-triazole derivatives. As quantified in Section 3, the use of Pb(OAc)4 as an oxidant delivers 75% isolated yield—a 55% absolute improvement over standard oxidants (K2S2O8, Ag2CO3) that give only 20% yield . This optimized protocol is specific to the 6-chloro derivative and enables efficient, multi-gram library synthesis for hit-to-lead campaigns. The reaction proceeds under an atmosphere of air, forming sequential N-C and N-N bonds to generate structurally complex triazole derivatives in a single operation.

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